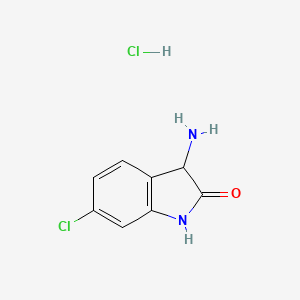

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Description

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound with the molecular formula C8H8ClN2OClH It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Properties

IUPAC Name |

3-amino-6-chloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCFJQQMTAKLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078566-89-8 | |

| Record name | 3-amino-6-chloro-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the reaction of 6-chloroindole with appropriate reagents to introduce the amino group at the 3-position. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone under acidic conditions to form the indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-2,3-diones.

Reduction: Reduction reactions can convert it to different indoline derivatives.

Substitution: Halogenation and other substitution reactions can modify the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Indole-2,3-diones

Reduction: Indoline derivatives

Substitution: Halogenated indoles

Scientific Research Applications

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride

- 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

- 6-Chloro-2-methyl-4-quinolinamine

Uniqueness

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups at specific positions makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 1078566-89-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the indole ring system, which is known for its diverse biological activities. The presence of the amino and chloro groups contributes to its reactivity and interaction with biological targets.

Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₂O |

| Molecular Weight | 183.61 g/mol |

| CAS Number | 1078566-89-8 |

| Solubility | Soluble in water |

Antibacterial Activity

Research indicates that compounds similar to 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one exhibit notable antibacterial properties. For instance, a study on indolylquinazolinones demonstrated high activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.98 to 3.90 µg/mL against MRSA, suggesting that derivatives of the indole structure can be effective against resistant bacterial strains.

Case Study: Indolylquinazolinone Derivatives

A specific derivative, 3k , showed significant antibacterial effects with an MIC of 1 µg/mL against MRSA. This highlights the potential of indole-based compounds in developing new antibiotics .

Antifungal Activity

In addition to antibacterial properties, some studies have also reported antifungal activity against Candida albicans. Compounds derived from indole structures have demonstrated moderate to high efficacy in inhibiting fungal growth, with MIC values reported around 7.80 µg/mL for certain derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. For instance, compounds related to this structure have shown significant antiproliferative activities against several cancer types, including lung cancer (A549 cell line) .

Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3c | A549 (lung cancer) | 15.0 |

| Compound 3k | HeLa (cervical) | 12.5 |

These results underscore the importance of structural modifications in enhancing the biological activity of indole derivatives.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with various cellular targets. Molecular docking studies have suggested that these compounds can bind effectively to bacterial proteins involved in resistance mechanisms and cancer cell proliferation pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, and how can intermediate purification be optimized?

- Methodological Answer : The compound is synthesized via multistep reactions involving halogenation, cyclization, and amination. A key intermediate, 6-chloro-1,3-dihydro-2H-indol-2-one, can be brominated at the 5-position, followed by nucleophilic substitution with ammonia to introduce the amino group. Critical optimization steps include:

-

Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .

-

Purifying intermediates via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

-

Monitoring reaction progress with HPLC (C18 column, 254 nm UV detection) to track byproduct formation .

Table 1 : Key Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC) Bromination NBS, DMF, 0°C → RT 78–85 92–95 Amination NH3/MeOH, 60°C, 12h 65–72 90–93

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-UV/MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) . MS (ESI+) confirms the molecular ion [M+H]+ at m/z 243.5.

- NMR : ¹H NMR (DMSO-d6) should show characteristic signals: δ 10.2 (s, 1H, NH), δ 6.8–7.2 (m, aromatic H), δ 4.2 (s, 2H, CH2 indolone) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 44.4%, H: 3.7%, N: 11.6%, Cl: 15.6%) .

Q. How can researchers assess the compound’s stability under different storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 1 month; monitor degradation via HPLC (e.g., hydrolysis of the indolone ring) .

- Photostability : Expose to UV light (ICH Q1B guidelines); track color changes or new peaks .

- Optimal storage: -20°C in sealed, argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation (e.g., ambiguous NMR signals)?

- Methodological Answer :

- Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons and confirm the indolone scaffold .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation from acetonitrile) .

Q. What strategies mitigate impurities arising during scale-up synthesis (e.g., brominated byproducts)?

- Methodological Answer :

-

Process Optimization :

-

Reduce excess brominating agents (e.g., NBS) to minimize di-substitution .

-

Implement inline FTIR to monitor reaction endpoints and quench excess reagents .

-

Chromatographic Purification : Use preparative HPLC with a phenyl-hexyl column (0.1% formic acid mobile phase) to separate brominated impurities .

Table 2 : Common Impurities and Mitigation

Impurity Source Mitigation Strategy 5,6-Dichloro derivative Over-halogenation Strict temperature control (<5°C) during bromination Dehydroindolone Oxidation Use antioxidants (e.g., BHT) in reaction mixture

Q. How does the compound’s structure influence its pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Lipophilicity : Measure logP (e.g., shake-flask method, logP ~1.8) to predict membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor hydroxylation at the 3-amino group via LC-MS/MS .

- In Vitro–In Vivo Correlation (IVIVC) : Compare solubility (pH 1.2–7.4 buffers) with oral bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.